Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate
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Overview
Description
Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate is an organic compound with the molecular formula C9H14O4. It is a derivative of propanedioic acid, featuring a dimethyl ester group and a 3-methylbut-3-en-1-ylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: Propanedioic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl propanedioate.
Alkylation: The dimethyl propanedioate is then subjected to alkylation with 3-methylbut-3-en-1-ylidene bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The 3-methylbut-3-en-1-ylidene moiety can interact with enzymes and other proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl propanedioate: Similar in having the dimethyl ester groups but lacks the 3-methylbut-3-en-1-ylidene substituent.
Uniqueness
Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate is unique due to the combination of its ester groups and the 3-methylbut-3-en-1-ylidene moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
91107-09-4 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-(3-methylbut-3-enylidene)propanedioate |
InChI |
InChI=1S/C10H14O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h6H,1,5H2,2-4H3 |
InChI Key |
JOEKEXQBJMRPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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